molecular formula C20H22F3N3OS B2370040 2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396814-39-3

2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No. B2370040
M. Wt: 409.47
InChI Key: IRPUHAGWYNVAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

Quinazoline derivatives have been synthesized through various chemical reactions involving key precursors and conditions conducive to forming quinazolinone and related structures. For instance, reactions involving triethyloxonium fluoroborate with acid amide derivatives have led to the formation of quinazoline derivatives, showcasing the versatility of synthetic approaches in creating complex heterocyclic compounds (Kato, Takada, & Ueda, 1976). Similarly, innovative synthetic routes have been explored to produce novel quinazoline analogs with potential antimicrobial activities, further expanding the scope of scientific research applications of these compounds (Yurttaş et al., 2020; Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity of Quinazoline Derivatives

A significant aspect of the research on quinazoline derivatives revolves around their antimicrobial efficacy. Studies have identified several quinazoline compounds exhibiting promising antimicrobial properties against a range of bacteria and fungi. The antimicrobial activity is attributed to the structural modifications of the quinazoline nucleus, which impact the biological activity and enhance the potential for therapeutic applications (Bhoi et al., 2015; Rao et al., 2020).

Potential Pharmacological Activities

Beyond antimicrobial effects, quinazoline derivatives have been explored for various pharmacological activities, including antitumor, analgesic, and anti-inflammatory properties. These studies underscore the broad spectrum of potential therapeutic applications of quinazoline compounds, suggesting their relevance in drug discovery and development (Rajveer et al., 2010; Alagarsamy et al., 2015).

Safety And Hazards

The safety and hazards of trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some of these compounds are used as very effective herbicides, but they can also cause significant damage to crops2.


Future Directions

The demand for trifluoromethyl-containing compounds has been increasing steadily, and it is expected that many novel applications of these compounds will be discovered in the future1. The development of new synthetic methods for introducing trifluoromethyl groups into other molecules is an important area of research2.


Please note that this information is general and may not apply specifically to “2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide”. For more detailed and specific information, further research and analysis would be needed.


properties

IUPAC Name

2-benzylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3OS/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-11-24-18(27)13-28-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPUHAGWYNVAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CSCC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

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